molecular formula C15H15ClN2O4S2 B2999951 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 921907-24-6

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

Cat. No.: B2999951
CAS No.: 921907-24-6
M. Wt: 386.87
InChI Key: SKQHYOFPOLHGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzooxazepin core fused with a thiophene sulfonamide moiety. The compound features a 7-membered oxazepine ring containing two oxygen atoms (one as an ether and one as a carbonyl group) and a nitrogen atom. Key structural attributes include:

  • 3,3-dimethyl substitution on the oxazepine ring, which enhances steric stability.
  • 5-chloro substituent on the thiophene ring, which may influence electronic properties and biological activity.
  • Sulfonamide linkage (-SO₂-NH-) connecting the thiophene and oxazepine moieties, a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c1-15(2)8-22-11-7-9(3-4-10(11)17-14(15)19)18-24(20,21)13-6-5-12(16)23-13/h3-7,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQHYOFPOLHGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18ClN3O4SC_{17}H_{18}ClN_3O_4S, with a molecular weight of approximately 395.861 g/mol. The structure includes a chloro group, a sulfonamide moiety, and a tetrahydrobenzo[b][1,4]oxazepin ring system that contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. This inhibition can lead to bacteriostatic effects against various pathogens.

Compound Target Activity Reference
5-Chloro-N-(...)DHPSInhibition
Similar SulfonamidesVarious BacteriaAntimicrobial

Anti-inflammatory Properties

Compounds with similar structures have shown promise in reducing inflammation. For instance, they may inhibit the production of pro-inflammatory cytokines or modulate pathways involved in inflammation.

Activity Mechanism Reference
Anti-inflammatoryCytokine inhibition
Modulation of NF-kB pathwayInhibition of inflammation

Anticancer Potential

Research into related compounds has suggested potential anticancer activities. These compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways such as the PI3K/Akt/mTOR pathway.

Cancer Type Effect Reference
LeukemiaInduction of apoptosis
Solid TumorsGrowth inhibition

Case Studies

  • In Vitro Studies : A study involving a series of sulfonamide derivatives showed that modifications on the benzothiazole ring enhanced cytotoxicity against cancer cell lines. The compound under discussion was part of this screening.
  • Animal Models : In vivo studies demonstrated that related compounds reduced tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis.

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Targeting enzymes involved in critical metabolic pathways.
  • Signal Transduction Modulation : Affecting pathways like NF-kB and PI3K/Akt.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide Aromatic System : Replacement of thiophene with benzene (as in ) reduces ring electronegativity, which may affect binding interactions in biological targets.

Heterocycle Core Modifications: Oxazepine vs. Thiazepine

Compounds with a thiazepine (sulfur-containing) core, such as those synthesized in , demonstrate distinct properties:

Compound Class Heteroatoms in Core Example Substituents Synthesis Time (Hours) Physical Form
Benzooxazepine (Target) O, N 3,3-dimethyl, 4-oxo, 5-Cl Not reported Likely crystalline
Benzothiazepine S, N 5-cyclopentyl, 5-pentyl 16 Yellow gums/oils

Key Differences :

  • Synthetic Yield : Thiazepines in required prolonged reaction times (16 hours) but produced low-melting oils, whereas oxazepines may form solids due to stronger intermolecular forces (e.g., hydrogen bonding from the 4-oxo group).

Pharmaceutical Formulation Considerations

While direct data for the target compound are lacking, analogs like those in highlight formulation challenges common to sulfonamide derivatives:

  • Solubility : Many sulfonamides require solubilizers (e.g., cellulose derivatives) or pseudo-emulsifiers (e.g., natural resins) for oral delivery .
  • Crystallinity : The target compound’s 3,3-dimethyl and 4-oxo groups may promote crystallinity, facilitating dry-press manufacturing methods as described in .

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[b][1,4]oxazepine core followed by sulfonamide coupling. For example, thiophene-2-sulfonyl chloride can be reacted with the amino group of the tetrahydrobenzooxazepine intermediate under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane . Purity validation requires reverse-phase HPLC (≥95% purity) combined with spectral characterization (¹H/¹³C NMR, IR) to confirm structural integrity. LC-MS and HRMS are critical for verifying molecular weight and isotopic patterns .

Q. Q2. Which spectroscopic techniques are essential for characterizing its structural conformation?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly to distinguish the sulfonamide NH proton (δ ~10–12 ppm) and the oxazepine carbonyl (C=O, ~170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the oxazepine ring and sulfonamide orientation .

Advanced Research Questions

Q. Q3. How can computational modeling predict its binding affinity to biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to assess interactions with enzymes or receptors. Key steps:

Target Selection : Identify receptors (e.g., carbonic anhydrases, kinases) based on sulfonamide’s known inhibitory properties .

Ligand Preparation : Optimize the compound’s 3D structure using DFT (density functional theory) for accurate charge distribution .

Binding Free Energy Calculations : MM-PBSA/GBSA methods quantify interaction energies, highlighting critical residues (e.g., hydrogen bonds with active-site histidines) .

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, solvent controls) .
  • Metabolite Interference Testing : Use LC-MS/MS to detect degradation products or metabolites that may skew activity .
  • Theoretical Frameworks : Apply structure-activity relationship (SAR) models to reconcile discrepancies (e.g., steric effects from the 3,3-dimethyl group altering target access) .

Q. Q5. How does the compound’s stereoelectronic profile influence its reactivity in derivatization?

Methodological Answer:

  • Electron-Withdrawing Effects : The sulfonamide group deactivates the thiophene ring, directing electrophilic substitution to the oxazepine’s para position.
  • Conformational Analysis : Use NMR NOE experiments or DFT to study rotational barriers in the oxazepine ring, which impact derivatization efficiency (e.g., alkylation or acylation) .

Experimental Design & Data Analysis

Q. Q6. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Plasma Stability : Incubate with human plasma (37°C) and monitor degradation via LC-MS .
  • CYP450 Inhibition : Fluorescence-based assays using recombinant enzymes (e.g., CYP3A4) to assess metabolic interactions .

Q. Q7. How can conflicting cytotoxicity data between cell lines be systematically addressed?

Methodological Answer:

  • Panel Testing : Screen against diverse cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to uncover pathways affected by the compound .
  • Redox Activity Interference : Include controls for thiol-reactive compounds (e.g., glutathione quenching) to avoid false positives in MTT assays .

Advanced Methodological Challenges

Q. Q8. What are the best practices for scaling up synthesis without compromising yield?

Methodological Answer:

  • Process Optimization : Use Design of Experiments (DoE) to refine reaction parameters (temperature, stoichiometry) .
  • Continuous Flow Chemistry : Minimize side reactions (e.g., hydrolysis of sulfonamide) by controlling residence time .
  • Green Chemistry Metrics : Track E-factor and atom economy to reduce waste during scale-up .

Q. Q9. How can in silico toxicology models predict off-target effects?

Methodological Answer:

  • QSAR Models : Use tools like LAZAR or ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., sulfonamide hypersensitivity) .
  • Phosphoproteomics : Identify kinase off-targets via KINOMEscan profiling .

Data Interpretation & Reporting

Q. Q10. How should researchers report contradictory crystallographic data for this compound?

Methodological Answer:

  • Deposit Raw Data : Submit diffraction datasets to the Cambridge Structural Database (CSD) with detailed refinement parameters .
  • Dynamic Disorder Analysis : Use PLATON to evaluate if thermal motion or disorder explains structural anomalies .
  • Comparative Analysis : Benchmark against analogous sulfonamide-containing structures (e.g., PubChem entries) to contextualize findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.